Increased Lipophilicity vs. Unsubstituted and Ethyl Analogs
The n-Isobutyl derivative exhibits a significantly higher calculated lipophilicity (LogP) compared to its unsubstituted and ethyl-substituted counterparts. This is a critical parameter for predicting a compound's ability to cross biological membranes and its metabolic clearance. The target compound has a calculated LogP of 1.488 , which is notably higher than the values for 1-methyl-1H-pyrazol-3-amine (LogP range: -0.44 to 0.58) and N-ethyl-1-methyl-1H-pyrazol-3-amine (LogP: 0.8519) .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.488 |
| Comparator Or Baseline | 1-methyl-1H-pyrazol-3-amine: 0.58 / -0.44; N-ethyl-1-methyl-1H-pyrazol-3-amine: 0.8519 |
| Quantified Difference | Target is ~1.7 to 3.3 times more lipophilic than 1-methyl-1H-pyrazol-3-amine (based on LogP difference of 0.9-1.9 units), and ~1.7 times more lipophilic than the ethyl analog. |
| Conditions | Calculated values from vendor technical datasheets (chemscene, leyan, invivochem). |
Why This Matters
The significantly higher LogP indicates this compound is much more likely to penetrate cell membranes and access intracellular targets, while also potentially altering metabolic stability compared to its less lipophilic analogs, a key consideration in lead optimization.
